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Compound of Interest

Compound Name: Pentylcyclopropane

Cat. No.: B14749310 Get Quote

Spectroscopic Profile of Pentylcyclopropane: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

pentylcyclopropane (C8H16), a saturated hydrocarbon containing a cyclopropyl ring attached

to a pentyl chain. The information presented herein is essential for the identification,

characterization, and quality control of this compound in research and development settings.

This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, detailed experimental protocols, and a visual representation of the

general spectroscopic analysis workflow.

Spectroscopic Data
The following tables summarize the key spectroscopic data for pentylcyclopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.3 m 6H
-CH2- (C2', C3', C4' of

pentyl group)

~1.2 t 2H
-CH2- (C1' of pentyl

group)

~0.9 t 3H
-CH3 (C5' of pentyl

group)

~0.6 m 1H
-CH- (C1 of

cyclopropyl group)

~0.2 m 4H
-CH2- (C2, C3 of

cyclopropyl group)

Note: The 1H NMR data is estimated based on typical chemical shifts for n-alkyl chains and the

known high-field shifts for cyclopropyl protons. The protons on the cyclopropane ring are highly

shielded and appear at a characteristic upfield region[1].

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

36.9 C1'

32.2 C4'

29.5 C2'

22.8 C3'

14.2 C5'

10.9 C1

4.0 C2, C3
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Source: Data is based on the publication by R. Touillaux and M. Van Meerssche in Organic

Magnetic Resonance, 16, 71(1981), as cited in public chemical databases[2].

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands

Wavenumber (cm-1) Intensity Assignment

~3080 Medium C-H stretch (cyclopropyl ring)

2955-2850 Strong C-H stretch (alkyl C-H)

~1465 Medium -CH2- scissoring

~1020 Medium
Cyclopropane ring skeletal

vibration

Note: The IR data represents characteristic absorption frequencies for the functional groups

present in pentylcyclopropane. The C-H stretching frequency of the cyclopropane ring is a

key diagnostic peak[3].

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

112 5 [M]+ (Molecular Ion)

97 20 [M - CH3]+

83 60 [M - C2H5]+

69 100 [M - C3H7]+ (Base Peak)

55 85 [C4H7]+

41 70 [C3H5]+
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Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data

Center[4]. The fragmentation pattern is characteristic of alkylcyclopropanes, with cleavage of

the alkyl chain being a predominant pathway[5][6].

Experimental Protocols
The following are detailed methodologies that represent standard procedures for obtaining the

spectroscopic data presented above.

NMR Spectroscopy
A solution of pentylcyclopropane (approximately 10-20 mg) is prepared in an appropriate

deuterated solvent (e.g., 0.5-0.7 mL of CDCl3) containing a small amount of tetramethylsilane

(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both 1H and

13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

For 1H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a

good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is employed to

simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy
The IR spectrum of liquid pentylcyclopropane is typically recorded as a neat thin film. A drop

of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr)

plates. The plates are pressed together to form a thin film of the sample. The spectrum is then

recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-

400 cm-1. A background spectrum of the clean salt plates is recorded prior to the sample

measurement and subtracted from the sample spectrum.

Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer equipped with an electron

ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample

introduction and separation. A dilute solution of pentylcyclopropane in a volatile organic

solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is vaporized

and separated from the solvent and any impurities on a capillary column. Upon elution from the

GC column, the analyte enters the ion source of the mass spectrometer where it is bombarded

with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
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The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer

and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as pentylcyclopropane.
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Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic

data of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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